1-(5-Amino-2-chlorophenyl)ethanone chemical properties
1-(5-Amino-2-chlorophenyl)ethanone chemical properties
An In-depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(5-Amino-2-chlorophenyl)ethanone (CAS No. 99914-14-4), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation to explore the causality behind the compound's properties and reactivity. We will delve into its structural characteristics, spectroscopic signature, logical synthetic pathways, and reactivity profile, providing field-proven insights to empower your research and development endeavors.
Molecular Identity and Physicochemical Properties
1-(5-Amino-2-chlorophenyl)ethanone, also known as 5-amino-2-chloroacetophenone, is a difunctional aromatic compound featuring a ketone, a primary amine, and a chloro substituent. This specific arrangement of functional groups dictates its unique electronic and steric properties, making it a versatile building block for more complex molecular architectures.
The molecular structure is foundational to its chemical behavior. The electron-donating amino group (an ortho-, para-director) and the electron-withdrawing acetyl and chloro groups (meta-directors) create a nuanced electronic environment that influences its reactivity in electrophilic aromatic substitution and the nucleophilicity of the amine.
Caption: Molecular structure of 1-(5-Amino-2-chlorophenyl)ethanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 99914-14-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 70 ± 20.0 °C | [1] |
| Boiling Point | 297.0 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 2.78 ± 0.10 (for the conjugate acid) | [1] |
| Solubility | Soluble in alcohols and ethers | [1] |
Spectroscopic Signature and Characterization
While a comprehensive public database of spectra for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds and foundational principles of spectroscopy. This predictive analysis is a critical skill for confirming the identity and purity of synthesized material.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale & Causality |
| ¹H NMR | Aromatic Protons | δ 6.7-7.5 ppm | The aromatic region will show three distinct signals. The proton ortho to the amino group will be most upfield due to strong shielding. The proton between the chloro and acetyl groups will be the most downfield due to deshielding from both. |
| -NH₂ Protons | δ 3.5-4.5 ppm (broad singlet) | The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange with trace water. | |
| -COCH₃ Protons | δ 2.5-2.6 ppm (singlet) | This is a characteristic region for a methyl ketone adjacent to an aromatic ring. The integration should correspond to 3H. | |
| ¹³C NMR | Carbonyl Carbon | δ >195 ppm | The carbonyl carbon is highly deshielded and will appear significantly downfield. |
| Aromatic Carbons | δ 115-150 ppm | Six distinct signals are expected. The carbon bearing the amino group will be shielded (upfield), while the carbons bearing the chloro and acetyl groups will be deshielded (downfield). | |
| Methyl Carbon | δ ~26-28 ppm | A characteristic upfield signal for the acetyl methyl group. | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch | ~1660-1680 cm⁻¹ | The carbonyl stretch is at a lower frequency than a simple alkyl ketone due to conjugation with the aromatic ring. | |
| C-Cl Stretch | 700-800 cm⁻¹ | Characteristic stretching frequency for an aryl chloride. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 169 | The molecular ion peak. |
| Isotope Peak (M+2) | m/z 171 | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[4] | |
| Major Fragment | m/z 154 ([M-CH₃]⁺) | Loss of the methyl group is a common fragmentation pathway for acetophenones. |
Protocol: Acquiring ¹H NMR Data
This protocol ensures high-quality, reproducible data for structural confirmation.
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Sample Preparation:
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Accurately weigh 5-10 mg of the solid 1-(5-Amino-2-chlorophenyl)ethanone.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d is suitable for many non-polar compounds, while DMSO-d₆ is preferred for its ability to resolve N-H protons without rapid exchange.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Vortex the vial until the sample is fully dissolved.
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).
-
-
Analysis:
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure against the predicted values.
-
Synthesis and Purification
The most logical and industrially scalable synthesis of 1-(5-Amino-2-chlorophenyl)ethanone involves the selective reduction of the corresponding nitro compound, 1-(2-chloro-5-nitrophenyl)ethanone. This precursor is readily accessible via electrophilic nitration of 1-(2-chlorophenyl)ethanone. The reduction is a standard transformation, but the choice of reagents is critical for achieving high yield and purity while avoiding side reactions.
Workflow: Synthesis via Nitro Group Reduction
Caption: A typical laboratory workflow for the synthesis of the title compound.
Protocol: Synthesis of 1-(5-Amino-2-chlorophenyl)ethanone
This protocol is adapted from a standard procedure for the reduction of aromatic nitro groups.[6]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(2-chloro-5-nitrophenyl)ethanone (1.0 equiv), iron powder (3.0 equiv), and ammonium chloride (0.1 equiv).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Causality: Iron in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient reagent for nitro group reduction. The reaction is heterogeneous and requires vigorous stirring.
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron and iron oxide salts. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the dried organic solution to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield 1-(5-Amino-2-chlorophenyl)ethanone as a solid.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(5-Amino-2-chlorophenyl)ethanone lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile or a handle for directing further substitutions, while the ketone provides an electrophilic site for carbon-carbon bond formation.
Caption: Reactivity map showing the key reaction sites of the molecule.
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Amino Group Reactions: The primary amine is a strong nucleophile and the most reactive site under many conditions.
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Acylation/Sulfonylation: Reacts readily with acyl chlorides or anhydrides to form amides, a common step in protecting the amine or building more complex structures.
-
Diazotization: Can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be substituted in Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -Br, -I).
-
-
Ketone Reactions: The carbonyl group is a key electrophilic center.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the chloro or amino groups.
-
Condensation Reactions: The α-protons on the methyl group are weakly acidic and can participate in base-catalyzed condensation reactions (e.g., Aldol or Claisen-Schmidt) with other carbonyl compounds.
-
-
Aromatic Ring Reactions: The reactivity of the ring towards electrophilic aromatic substitution (EAS) is governed by the interplay of the substituents. The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The steric hindrance from the adjacent chloro group at C2 makes substitution at C6 less favorable. Therefore, electrophilic substitution is most likely to occur at the C4 position.
Applications in Research and Drug Discovery
Amino acetophenones are recognized as "privileged scaffolds" in medicinal chemistry.[7][8] Their ability to be readily functionalized at multiple points makes them ideal starting materials for generating libraries of diverse compounds for high-throughput screening.
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Scaffold for Bioactive Molecules: The structure of 1-(5-Amino-2-chlorophenyl)ethanone is a precursor for various heterocyclic systems. For example, condensation reactions involving the amino and keto groups can lead to the formation of quinolines, benzodiazepines, or other pharmacologically relevant cores.
-
Kinase Inhibitor Synthesis: Many ATP-competitive kinase inhibitors feature a 2-aminopyrimidine core.[9] This compound can serve as a key building block for the phenyl portion of such inhibitors, where the amino group is used to construct the core heterocycle and the rest of the molecule provides a vector for exploring structure-activity relationships.
-
Intermediate for Dyes and Materials: The chromophoric nature of the substituted aromatic ring and the reactive amino group make it a potential intermediate for the synthesis of fluorescent dyes and functional organic materials.[1]
Safety and Handling
While specific toxicity data for 1-(5-Amino-2-chlorophenyl)ethanone is limited, it should be handled with the care afforded to all laboratory chemicals.[1] Data from related chloro- and amino-acetophenones suggest potential hazards.[3][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][10] Avoid direct contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (URL: [Link])
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC - PubMed Central. (URL: [Link])
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